4-(2-Iodoethyl)-1,2-dimethoxybenzene
Description
4-(2-Iodoethyl)-1,2-dimethoxybenzene is an iodinated aromatic compound featuring a benzene ring substituted with two methoxy groups at the 1- and 2-positions and a 2-iodoethyl (-CH₂CH₂I) group at the 4-position. The iodine atom on the ethyl chain introduces unique electronic and steric properties, making this compound valuable in organic synthesis, medicinal chemistry, and materials science.
Properties
CAS No. |
64728-23-0 |
|---|---|
Molecular Formula |
C10H13IO2 |
Molecular Weight |
292.11 g/mol |
IUPAC Name |
4-(2-iodoethyl)-1,2-dimethoxybenzene |
InChI |
InChI=1S/C10H13IO2/c1-12-9-4-3-8(5-6-11)7-10(9)13-2/h3-4,7H,5-6H2,1-2H3 |
InChI Key |
BOBYPEPSZXBOEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCI)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Physical and Chemical Properties of Selected Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
